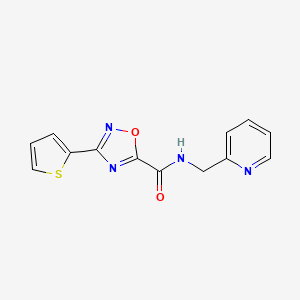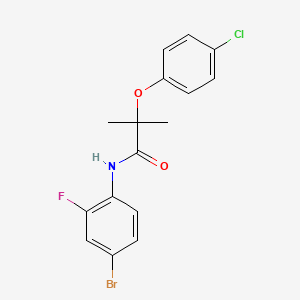
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide, also known as BFPMD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of molecules known as amides, which are commonly used in pharmaceuticals and other industries. In
科学研究应用
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In particular, N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to have a high affinity for a specific type of receptor known as the sigma-1 receptor, which is involved in a variety of physiological processes. This has led to interest in N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide as a potential tool for studying the function of this receptor and its role in disease.
作用机制
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide is not yet fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. This receptor is involved in a variety of cellular processes, including calcium signaling and protein synthesis. By binding to this receptor, N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide may alter these processes and lead to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide can have a variety of biochemical and physiological effects, depending on the specific context of its use. For example, N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to have neuroprotective effects in models of neurodegenerative disease, such as Alzheimer's disease and Parkinson's disease. It has also been shown to have antitumor effects in certain types of cancer cells, including breast cancer and prostate cancer.
实验室实验的优点和局限性
One advantage of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying this receptor's function. Additionally, N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide is relatively easy to synthesize and has a high yield, which makes it accessible to researchers. However, one limitation of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide is that its mechanism of action is not yet fully understood, which makes it difficult to interpret some of the results obtained with this compound.
未来方向
There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide. One area of interest is the development of more specific and potent sigma-1 receptor ligands, which could be used to better understand the role of this receptor in disease. Additionally, there is interest in exploring the potential of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide as a therapeutic agent for neurodegenerative diseases and cancer. Finally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide and its effects on cellular function.
合成方法
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 4-chlorophenol to form 4-bromo-2-fluoro-4'-chlorodiphenyl ether. This intermediate is then reacted with 2-methylpropanoyl chloride to produce N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide. The overall yield of this synthesis method is relatively high, at around 60%.
属性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClFNO2/c1-16(2,22-12-6-4-11(18)5-7-12)15(21)20-14-8-3-10(17)9-13(14)19/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOPWBHPJFLFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=C(C=C1)Br)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6079760.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6079764.png)
![2-{1-(4-methylbenzyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6079768.png)
![2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6079769.png)
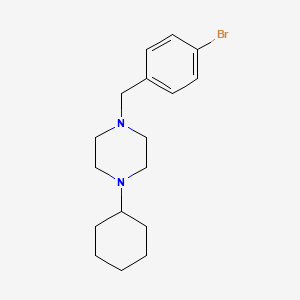
![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methyl-2(1H)-quinolinone](/img/structure/B6079782.png)
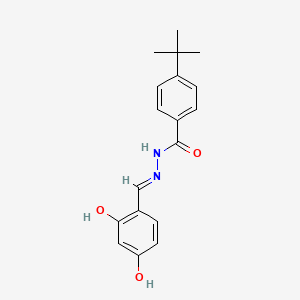
![2-[(3-{[(4-iodophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6079791.png)
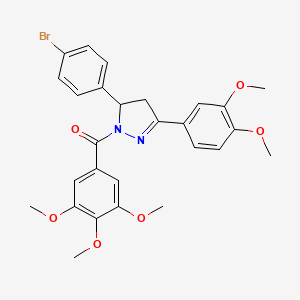
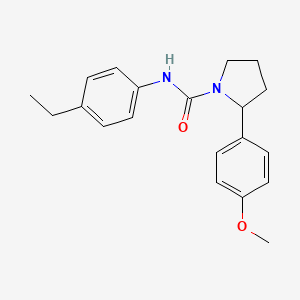
![[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6079834.png)

![ethyl 3,5-dimethyl-4-{[4-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6079854.png)
